5-(Dimethylamino)picolinonitrile

Overview

Description

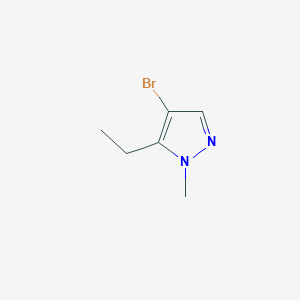

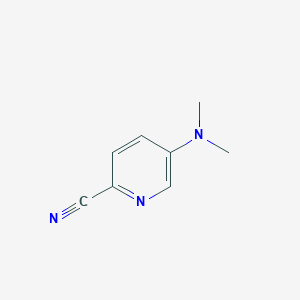

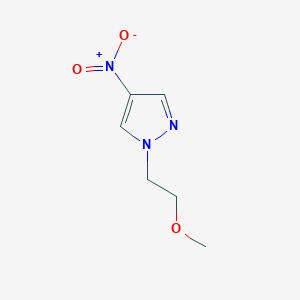

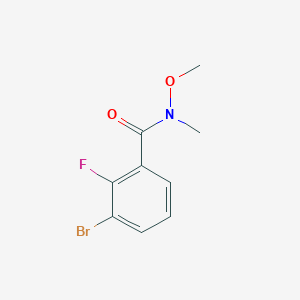

5-(Dimethylamino)picolinonitrile is a chemical compound with the molecular formula C8H9N3 . It has a molecular weight of 147.18 g/mol .

Synthesis Analysis

The synthesis of this compound involves several steps . The process starts with 5-amino-2-cyanopyridine and iodomethane dissolved in tetrahydrofuran (THF). The solution is brought to 0°C and 60% sodium hydride (NaH) is added slowly. The mixture is stirred for 50 hours. A small amount of methanol is added to decompose the excess iodomethane and sodium hydride. Water is then added and the mixture is extracted with ethyl acetate. The organic layers are combined and dried over anhydrous sodium sulfate, then concentrated under reduced pressure. The residue obtained is purified by column chromatography to obtain 2-cyano-5-dimethylaminopyridine .Scientific Research Applications

Molecular Quadratic Hyperpolarizabilities : Research on Ru(II) complex salts, including those with ligands related to 5-(Dimethylamino)picolinonitrile, has shown that these complexes display intense, visible metal-to-ligand charge-transfer (MLCT) absorptions which are highly solvatochromic. These compounds exhibit large molecular quadratic hyperpolarizabilities, indicating their potential use in nonlinear optical applications (Coe et al., 1997).

CHK1 Inhibition for Hematologic Malignancies : In the field of medicinal chemistry, derivatives of 5-(pyrimidin-2-ylamino)picolinonitrile have been discovered as potent CHK1 inhibitors. These compounds, such as (R)-17, have demonstrated significant potential in inhibiting the growth of malignant hematopathy cell lines, suggesting their use in treating hematologic malignancies (Tong et al., 2019).

Synthesis of Substituted Picolinonitriles : A unique synthetic approach to 3-hydroxy-4-substituted picolinonitriles has been achieved through a gold(I)-catalyzed cyclization process. This indicates the compound's versatility and potential applications in synthetic chemistry (Fukuhara et al., 2018).

Metal-Free and Metallophthalocyanines : The synthesis of novel metal-free and metallophthalocyanines using compounds related to this compound demonstrates their potential in creating new materials with unique spectroscopic characteristics. These compounds have applications in areas like dye synthesis and materials science (Bıyıklıoğlu, 2011).

Mechanism of Action

Target of Action

It is known that nitrile-containing pharmaceuticals can have a broad range of clinical targets

Mode of Action

Nitrile-containing pharmaceuticals are known to enhance binding affinity to the target, improve the pharmacokinetic profile of parent drugs, and reduce drug resistance . The specific interactions of 5-(Dimethylamino)picolinonitrile with its targets would need to be elucidated through further experimental studies.

Biochemical Pathways

Nitrile-containing pharmaceuticals can influence a variety of biochemical pathways depending on their specific targets

Biochemical Analysis

Biochemical Properties

5-(Dimethylamino)picolinonitrile plays a significant role in biochemical reactions, particularly in the context of enzyme interactions and protein binding. It has been observed to interact with enzymes involved in metabolic pathways, influencing their activity and function. For instance, it can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical processes. The nature of these interactions often involves binding to the active site of the enzyme or altering its conformation, which can either enhance or inhibit the enzyme’s activity .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling molecules, leading to changes in downstream signaling pathways. This, in turn, can affect gene expression by altering the transcriptional activity of specific genes. Additionally, this compound can impact cellular metabolism by influencing the activity of metabolic enzymes, thereby altering the metabolic flux and levels of metabolites .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, such as proteins and nucleic acids, influencing their structure and function. For instance, it may inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to changes in the enzyme’s conformation, affecting its catalytic activity. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Its stability and degradation are critical factors that influence its long-term effects on cellular function. In in vitro studies, it has been observed that the compound remains stable for a certain period before undergoing degradation. This degradation can lead to a decrease in its efficacy and potency over time. In in vivo studies, the long-term effects of this compound on cellular function have been investigated, revealing that prolonged exposure can lead to changes in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing enzyme activity or modulating gene expression. At high doses, it can lead to toxic or adverse effects, including cellular damage and disruption of metabolic processes. Threshold effects have been observed, where a specific dosage range is required to achieve the desired effects without causing toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. It can influence metabolic flux by modulating the activity of key enzymes, leading to changes in the levels of metabolites. For example, it may enhance or inhibit the activity of enzymes involved in amino acid metabolism, thereby affecting the synthesis and degradation of amino acids. Additionally, this compound can interact with cofactors, such as NADH and ATP, influencing their availability and utilization in metabolic reactions .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its localization within specific cellular compartments. For instance, transporters may actively transport this compound into cells, while binding proteins may sequester it within specific organelles. This distribution can influence the compound’s activity and function, as its localization within cells determines its accessibility to target biomolecules .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, the compound may be localized to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, where it can affect cellular metabolism by modulating the activity of metabolic enzymes. The subcellular localization of this compound is determined by various factors, including its chemical properties and interactions with cellular machinery .

properties

IUPAC Name |

5-(dimethylamino)pyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3/c1-11(2)8-4-3-7(5-9)10-6-8/h3-4,6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVVXHYBNPXIIMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CN=C(C=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Azaspiro[4.5]decane-3,8-dione](/img/structure/B1529716.png)

![6-[(3-Methyloxetan-3-yl)methoxy]pyridazin-3-amine](/img/structure/B1529721.png)

![Benzene, 1,1',1''-[[[2-(bromomethyl)-2-propen-1-yl]oxy]methylidyne]tris-](/img/structure/B1529731.png)

![3-({1-[(Tert-butoxy)carbonyl]azetidin-3-yl}oxy)propanoic acid](/img/structure/B1529733.png)